N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
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Overview
Description
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a pyrimidinyl group, and an acetamide linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide typically involves the condensation of 4-methoxybenzaldehyde with 6-methyl-2,4-dioxo-1H-pyrimidine-5-acetic acid hydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxybenzaldehyde, while reduction of the imine group can produce N-(4-methoxyphenyl)ethylamine .
Scientific Research Applications
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Shares the methoxyphenyl group but lacks the pyrimidinyl and acetamide linkages.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar methoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide is unique due to its combination of a methoxyphenyl group, a pyrimidinyl group, and an acetamide linkage. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable subject for research and development .
Properties
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-9(11-4-6-12(24-3)7-5-11)19-20-14(21)8-13-10(2)17-16(23)18-15(13)22/h4-7H,8H2,1-3H3,(H,20,21)(H2,17,18,22,23)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKUIOIITXMCSJ-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NN=C(C)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)N/N=C(\C)/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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